molecular formula C8H13BrO2 B15147668 tert-butyl 4-bromobut-2-enoate

tert-butyl 4-bromobut-2-enoate

Cat. No.: B15147668
M. Wt: 221.09 g/mol
InChI Key: GJWISYPNGDTPOP-UHFFFAOYSA-N
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Description

tert-Butyl 4-bromobut-2-enoate: is an organic compound with the molecular formula C8H13BrO2 and a molecular weight of 221.09 g/mol . It is a brominated ester, often used as an intermediate in organic synthesis. The compound is characterized by the presence of a bromine atom and a tert-butyl ester group attached to a but-2-enoate backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-bromobut-2-enoate typically involves the bromination of but-2-enoate derivatives. One common method is the ligand-free Suzuki coupling of arylboronic acids with methyl (E)-4-bromobut-2-enoate. This method enables the preparation of diverse aryl-substituted cores, which are crucial in various chemical applications.

Industrial Production Methods: Industrial production of this compound often involves large-scale bromination reactions under controlled conditions. The reaction is typically carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified using techniques such as flash column chromatography to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 4-bromobut-2-enoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of tert-butyl 4-bromobut-2-enoate involves its reactivity as a brominated ester. The bromine atom acts as a leaving group in substitution reactions, allowing the formation of new carbon-nucleophile bonds. In addition reactions, the double bond in the but-2-enoate backbone reacts with electrophiles, leading to the formation of addition products .

Comparison with Similar Compounds

Uniqueness: tert-Butyl 4-bromobut-2-enoate is unique due to its specific reactivity profile, which is influenced by the presence of the bromine atom and the tert-butyl ester group. This makes it particularly useful in certain synthetic applications where other similar compounds may not be as effective .

Properties

Molecular Formula

C8H13BrO2

Molecular Weight

221.09 g/mol

IUPAC Name

tert-butyl 4-bromobut-2-enoate

InChI

InChI=1S/C8H13BrO2/c1-8(2,3)11-7(10)5-4-6-9/h4-5H,6H2,1-3H3

InChI Key

GJWISYPNGDTPOP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C=CCBr

Origin of Product

United States

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